
2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide” is a complex organic molecule. It contains a nicotinamide moiety, which is a part of the vitamin B3 complex and is involved in many biological redox reactions . The molecule also contains a tetrahydroisoquinoline group, which is a structural motif found in many natural products and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Enzyme Interactions and Detoxification : Nicotinamide methyltransferase, an enzyme that acts on nicotinamide and its structural analogs, including compounds similar to 2-(methylthio)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide, has been studied for its role in detoxifying various alkaloids in vivo. This enzyme may increase or decrease the toxicities of its substrates (Alston & Abeles, 1988).
Small Molecule Inhibitors of NNMT : Research has identified small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT) that have a wide range of activity. These inhibitors, including structures similar to the compound , play a crucial role in understanding the biochemical pathways involved in metabolic and chronic diseases (Neelakantan et al., 2017).
Role of Acidic Hydrogen in Selectivity : The selectivity of certain compounds, closely related to this compound, towards specific enzymes over others has been studied. The findings suggest that the presence of acidic hydrogen and other properties of the compound contribute to this selectivity (Grunewald et al., 1997).
Pharmacological Importance in Alcohol Addiction : The role of similar compounds in the context of alcohol addiction has been studied. It is suggested that the biogenic amines and their derivatives, like tetrahydropapaveroline, might play a role in addiction, indicating the potential significance of structurally similar compounds (VirginiaE. & MichaelJ., 1970).
Inhibitors of Phenylethanolamine N-methyltransferase (PNMT) : Studies have synthesized and evaluated compounds structurally related to this compound for their inhibitory potency against PNMT. These findings are significant in understanding the modulation of this enzyme (Grunewald et al., 2005).
Potential in Anticancer Research : A study focusing on the synthesis of acetylenic quinolinesulfonamide derivatives, which are structurally related to the compound , showed significant antiproliferative activity against breast cancer cell lines. This highlights the potential application of such compounds in cancer research (Marciniec et al., 2017).
Noncoupled Fluorescent Assay for Monitoring NNMT Activity : The development of a novel noncoupled fluorescence-based methyltransferase assay to monitor NNMT activity in real-time highlights the importance of understanding the biochemical mechanisms involving compounds like this compound (Neelakantan et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-3-11-27(24,25)22-10-8-14-6-7-16(12-15(14)13-22)21-18(23)17-5-4-9-20-19(17)26-2/h4-7,9,12H,3,8,10-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQAKKMTUUVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

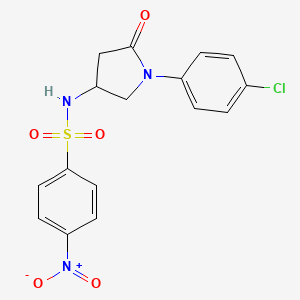
![2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride](/img/structure/B3011249.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3011250.png)
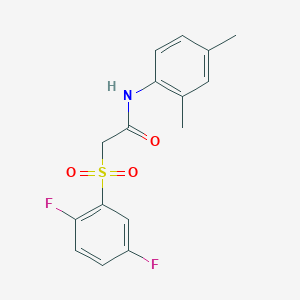
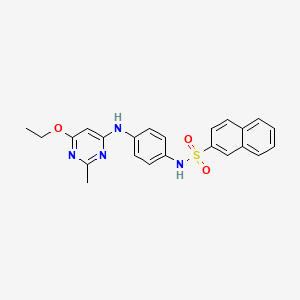
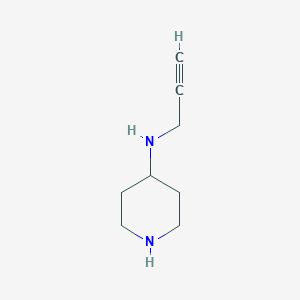
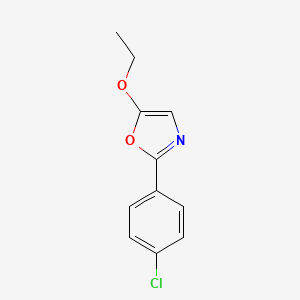
![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)
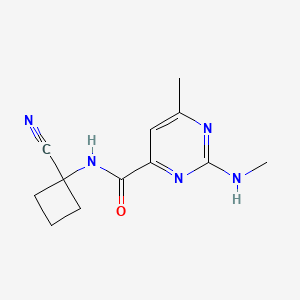
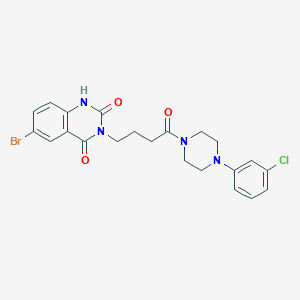
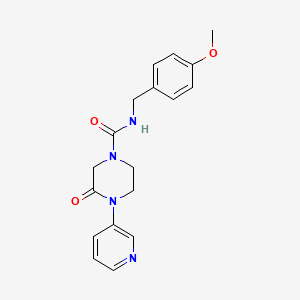
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3011269.png)
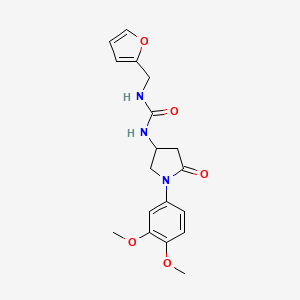
![N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3011271.png)